2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
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Overview
Description
2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with another thiazole ring This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a thioamide and a base. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-(2-methoxyphenyl)-1,3-thiazol-2(3H)-imine
- N-(3-Methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
Uniqueness
2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is unique due to its specific substitution pattern and the presence of two thiazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
93300-97-1 |
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Molecular Formula |
C17H11ClN2S2 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C17H11ClN2S2/c1-10-2-4-11(5-3-10)14-19-16-17(21-14)20-15(22-16)12-6-8-13(18)9-7-12/h2-9H,1H3 |
InChI Key |
DHYWYMIHYVDSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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